REACTION_CXSMILES
|
[H-].[Na+].[C:3]1([CH:9]([CH:11]([OH:14])[CH2:12][CH3:13])[CH3:10])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.I[CH3:16]>CN(C=O)C>[CH3:16][O:14][CH:11]([CH2:12][CH3:13])[CH:9]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH3:10] |f:0.1|
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Name
|
|
Quantity
|
100 g
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Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C)C(CC)O
|
Name
|
|
Quantity
|
103 g
|
Type
|
reactant
|
Smiles
|
IC
|
Control Type
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UNSPECIFIED
|
Setpoint
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40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
A 2 L reaction flask
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Type
|
WAIT
|
Details
|
The reaction mixture was further aged for 8 hours
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Duration
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8 h
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Type
|
CUSTOM
|
Details
|
quenched subsequently with saturated NH4Cl solution (300 mL)
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Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
|
WASH
|
Details
|
The organic layer was washed with saturated NaHCO3 (300 mL) and brine (300 mL)
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Type
|
CUSTOM
|
Details
|
to provide a crude product, which
|
Type
|
DISTILLATION
|
Details
|
was purified by distillation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C)C1=CC=CC=C1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |